4-[(5-Fluoro-2-methylphenyl)methyl]piperidine--hydrogen chloride (1/1)
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Overview
Description
4-(5-Fluoro-2-methyl-benzyl)-piperidine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring substituted with a 5-fluoro-2-methyl-benzyl group, and it is commonly used in its hydrochloride salt form for enhanced stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Fluoro-2-methyl-benzyl)-piperidine hydrochloride typically involves the reaction of 5-fluoro-2-methyl-benzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
On an industrial scale, the production of 4-(5-Fluoro-2-methyl-benzyl)-piperidine hydrochloride follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(5-Fluoro-2-methyl-benzyl)-piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to remove the fluoro substituent or to reduce any carbonyl groups formed during oxidation.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the fluoro group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: De-fluorinated or reduced derivatives.
Substitution: Benzyl-substituted derivatives with various functional groups.
Scientific Research Applications
4-(5-Fluoro-2-methyl-benzyl)-piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(5-Fluoro-2-methyl-benzyl)-piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
4-(5-Fluoro-2-methyl-benzyl)-piperidine hydrochloride can be compared with other similar compounds, such as:
2-(5-Fluoro-2-methyl-benzyl)-4,5-dihydro-1H-imidazole: Shares a similar benzyl group but differs in the heterocyclic ring structure.
5-Fluoro-2-methyl-benzyl chloride: A precursor in the synthesis of the piperidine derivative.
Piperidine hydrochloride: The base structure without the benzyl substitution.
The uniqueness of 4-(5-Fluoro-2-methyl-benzyl)-piperidine hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1172405-87-6 |
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Molecular Formula |
C13H19ClFN |
Molecular Weight |
243.75 g/mol |
IUPAC Name |
4-[(5-fluoro-2-methylphenyl)methyl]piperidine;hydrochloride |
InChI |
InChI=1S/C13H18FN.ClH/c1-10-2-3-13(14)9-12(10)8-11-4-6-15-7-5-11;/h2-3,9,11,15H,4-8H2,1H3;1H |
InChI Key |
XTGCCKXFDJBSIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CC2CCNCC2.Cl |
Origin of Product |
United States |
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